molecular formula C7H6FNO2 B1511089 3-Fluoro-5-methylisonicotinic acid CAS No. 1211578-10-7

3-Fluoro-5-methylisonicotinic acid

Cat. No.: B1511089
CAS No.: 1211578-10-7
M. Wt: 155.13 g/mol
InChI Key: MTFOBDOIKWBSQO-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylisonicotinic acid typically involves the fluorination of 5-methylisonicotinic acid. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the fluorination efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylisonicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.

  • Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-methylisonicotinic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

3-Fluoro-5-methylisonicotinic acid is similar to other fluorinated isonicotinic acid derivatives, such as 3-fluoroisonicotinic acid and 5-fluoroisonicotinic acid. the presence of both fluorine and methyl groups at specific positions on the pyridine ring gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 3-Fluoroisonicotinic acid

  • 5-Fluoroisonicotinic acid

  • 3,5-Difluoroisonicotinic acid

  • 3-Methylisonicotinic acid

  • 5-Methylisonicotinic acid

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Properties

IUPAC Name

3-fluoro-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFOBDOIKWBSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743741
Record name 3-Fluoro-5-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-10-7
Record name 3-Fluoro-5-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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